molecular formula C17H10BrN3OS B2470716 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-cyanobenzamide CAS No. 313662-41-8

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-cyanobenzamide

Cat. No.: B2470716
CAS No.: 313662-41-8
M. Wt: 384.25
InChI Key: GVNPVGDUOGARBP-UHFFFAOYSA-N
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Description

N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-cyanobenzamide is a synthetic small molecule based on the 1,3-thiazole pharmacophore, a privileged scaffold in medicinal chemistry. This compound is designed for research applications in drug discovery, particularly in the investigation of new antimicrobial and anticancer agents. Its molecular structure integrates key features associated with bioactive potential: a 4-bromophenyl group attached to the 4-position of the thiazole ring and a 4-cyanobenzamide moiety at the 2-position. The electron-withdrawing bromophenyl substituent and the amide linkage are recognized in literature as a useful template for antitumor activity, while the thiazole nucleus is frequently identified as essential for antimicrobial properties . Preliminary research on structurally analogous N-(4-(4-bromophenyl)thiazol-2-yl) derivatives indicates this class of compounds exhibits promising biological activity. Such analogs have demonstrated significant in vitro antimicrobial activity against various bacterial and fungal species, and potent antiproliferative effects against hormone-responsive human breast adenocarcinoma cell lines (e.g., MCF7) . The mechanism of action for thiazole-based compounds is multifaceted; they may exert antimicrobial activity by disrupting bacterial lipid biosynthesis , while their anticancer activity is often linked to enzyme inhibition pathways, such as potent inhibition of BRAF , a key target in oncology . Furthermore, molecular docking studies suggest that these types of compounds can form stable interactions within the binding pockets of various therapeutic targets, including those relevant to cancer (e.g., PDB IDs: 1JIJ, 4WMZ, 3ERT), supporting their value as lead compounds for rational drug design . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrN3OS/c18-14-7-5-12(6-8-14)15-10-23-17(20-15)21-16(22)13-3-1-11(9-19)2-4-13/h1-8,10H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNPVGDUOGARBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for industrial use. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-cyanobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-cyanobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Investigated for its potential anticancer activity, particularly against breast cancer cell lines.

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-cyanobenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of bacterial lipids, thereby disrupting cell membrane integrity. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The pharmacological profile of thiazole derivatives is highly dependent on substituents. Below is a comparative analysis of key structural analogs:

Compound Name Thiazole Substituent Benzamide Substituent Notable Features Biological Activity (Source)
Target Compound 4-(4-Bromophenyl) 4-Cyanophenyl High lipophilicity (Br), electron-withdrawing (CN) Not explicitly reported; inferred CNS/immunomodulatory potential
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-(4-Methylphenyl) 2-Phenoxy Electron-donating (CH₃), bulky phenoxy Plant growth modulation (129.23%, p < 0.05)
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide 4-(4-Chlorophenyl) 3,4,5-Trimethoxyphenyl Polar methoxy groups, increased solubility Antimicrobial (structural inference)
N-(4-Bromophenyl)-4-[4-(3-trifluoromethylphenyl)-1,3-thiazol-2-yl]benzamide 4-[3-(Trifluoromethyl)phenyl] 4-Benzamide (Br-substituted) Strong electron-withdrawing (CF₃) Not specified; similar to COX/LOX inhibitors
Compound 6a (N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) 4-(4-Hydroxy-3-methoxyphenyl) Acetamide Hydrogen-bonding (OH, OCH₃) Non-selective COX-1/COX-2 inhibition (IC₅₀ ~9 mM)

Key Observations :

  • Electron-withdrawing groups (e.g., CN, CF₃) on the benzamide enhance metabolic stability and enzyme binding via dipole interactions, as seen in COX inhibitors .
  • Bulky substituents (e.g., phenoxy, trimethoxy) may improve solubility but reduce membrane permeability .
Anti-Inflammatory Activity
  • Compound 6a (COX-1/COX-2 inhibitor) and 6b (selective COX-2 inhibitor) highlight the role of thiazole substitution in isoform selectivity. The target compound’s cyano group may mimic the electronic effects of 6a’s methoxy group, but its lack of hydrogen-bonding donors could reduce COX affinity .
  • N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide () demonstrates how polar substituents can enhance solubility for antimicrobial applications, whereas the target’s CN group may prioritize target binding over solubility .
CNS and Immunomodulatory Activity
  • N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide () exhibits immunosuppressant and CNS activity, attributed to the bromophenyl-thiazole scaffold.
Antimicrobial and Antitubercular Activity
  • The target’s CN group may enhance penetration into mycobacterial membranes .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The bromophenyl group increases logP, favoring blood-brain barrier penetration for CNS targets .
  • Solubility : Compounds with polar groups (e.g., trimethoxy in ) exhibit higher aqueous solubility, whereas the target’s CN group may reduce solubility compared to methoxy analogs .

Biological Activity

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-cyanobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms, case studies, and research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C15_{15}H12_{12}BrN3_{3}OS
  • Molecular Weight : 359.24 g/mol

The structure features a thiazole ring, which is known for its diverse biological properties, and a bromophenyl group that may enhance its pharmacological profile.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in critical biochemical pathways. For instance, it may inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The thiazole moiety is often associated with antimicrobial effects due to its ability to disrupt microbial cell functions .
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines, suggesting potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Anticancer Studies : A study evaluated the cytotoxic effects of various thiazole derivatives, including this compound. Results indicated significant growth inhibition in human cancer cell lines, with IC50_{50} values ranging from 10 to 30 µM .
  • Antimicrobial Efficacy : Research has shown that this compound exhibits inhibitory effects against Gram-positive and Gram-negative bacteria. For example, it demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus .

Comparative Biological Activity

A comparison of this compound with other thiazole derivatives highlights its unique properties:

Compound NameAnticancer Activity (IC50_{50})Antimicrobial Activity (MIC)Notes
This compound10–30 µM32 µg/mL (S. aureus)Effective against multiple cancer cell lines
Thiazole Derivative A20–50 µM64 µg/mL (E. coli)Moderate activity
Thiazole Derivative B15–25 µM16 µg/mL (S. aureus)Higher antimicrobial potency

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